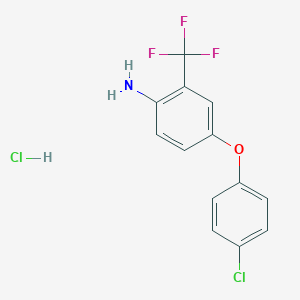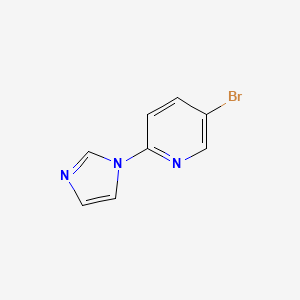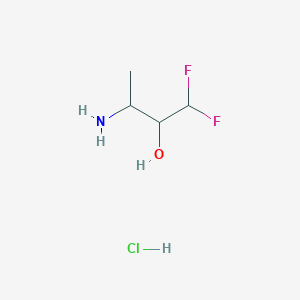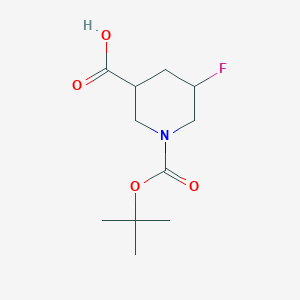
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride (4-CTA-HCl) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a white powder with a molecular weight of 375.92 g/mol and a melting point of 159-161°C. 4-CTA-HCl is an aromatic amine derivative, containing both an amine and a phenoxy group, which can be used as a building block for the synthesis of various organic compounds.
Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is increasingly significant in the development of pharmaceuticals. This compound can be used in the synthesis of various drugs, particularly those that require the introduction of a trifluoromethyl group to enhance their pharmacological properties . Its role in drug design is crucial due to its potential to improve the bioavailability and metabolic stability of therapeutic agents.
Agrochemicals
In agrochemical research, the compound finds application in the synthesis of pesticides and herbicides. The presence of the trifluoromethyl group is known to impart desirable properties such as increased potency and selectivity towards target pests or weeds . This can lead to the development of more effective and environmentally friendly agrochemicals.
Materials Science
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride: is utilized in materials science for the creation of advanced materials. Its chemical structure can contribute to the development of novel polymers with enhanced durability and chemical resistance. These materials can be applied in various industries, ranging from automotive to aerospace .
Organic Synthesis
This compound serves as a building block in organic synthesis. It is particularly valuable for introducing the trifluoromethyl group into organic molecules, which can significantly alter their chemical and physical properties. This is essential for the synthesis of complex organic compounds used in various scientific applications .
Life Sciences
In life sciences, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride can be employed in biochemical studies and as a reagent in molecular biology experiments. It may be used to modify biomolecules or to study protein-ligand interactions, contributing to our understanding of biological systems .
Analytical Chemistry
The compound is also relevant in analytical chemistry, where it can be used as a standard or reference compound in the calibration of analytical instruments. Its well-defined structure and properties make it suitable for use in high-precision measurements and quality control processes .
properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOTTHAMWOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1521021.png)




![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)


![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)


![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)

